molecular formula C15H25NO4 B1403402 Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate CAS No. 1251022-90-8

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Cat. No.: B1403402
CAS No.: 1251022-90-8
M. Wt: 283.36 g/mol
InChI Key: ZPPOQRXOWKVNJV-UHFFFAOYSA-N
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Description

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework where a 3-membered ring and a 4-membered ring share a single atom (spiro junction). The molecule includes a tert-butoxycarbonyl (Boc)-protected amine at position 5 and an ethyl ester group at position 2. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the ethyl ester facilitates further functionalization. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, conformationally constrained scaffolds .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPOQRXOWKVNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The typical synthesis involves reacting an azaspiro compound with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction is performed under an inert atmosphere, like nitrogen, to prevent oxidation and side reactions. Standard techniques, such as column chromatography, are used to purify the reaction mixture to obtain the desired product with high purity.

Industrial Production Methods

Industrial production involves large-scale batch reactions using automated reactors. Process parameters like temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities. Isolation and purification are achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to form oxidized products.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

  • Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction: Reduced derivatives with fewer oxygen atoms.
  • Substitution: Substituted products with new functional groups replacing the ethyl ester.

Biological Activity

This compound can interact with molecular targets like enzymes and receptors due to its spirocyclic structure. This interaction can modulate their activity, leading to various biological effects:

  • Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation: It may alter pathways that regulate cellular responses.
  • Nucleic Acid Interaction: Potential interactions with DNA or RNA could influence gene expression.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with new functional groups replacing the ethyl ester.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate serves as a crucial intermediate in the synthesis of various spirocyclic compounds and other complex organic molecules. Its structure allows for versatile reactions, including nucleophilic substitutions and cycloadditions, which are essential in creating diverse chemical entities for research and industrial applications .

Synthetic Routes

  • The compound is typically synthesized through the reaction of suitable azaspiro compounds with ethyl chloroformate in the presence of bases like triethylamine. This method is carried out under inert conditions to prevent oxidation and ensure high yields .

Potential Antimicrobial and Anticancer Properties

  • Research indicates that this compound may exhibit antimicrobial and anticancer activities due to its ability to interact with specific biological targets. The spirocyclic structure facilitates binding to enzyme active sites or receptor pockets, which can modulate their activity .

Mechanism of Action

  • The compound's mechanism involves enzyme inhibition or activation, modulation of signal transduction pathways, and potential interactions with nucleic acids, which could influence gene expression. These properties make it a candidate for further investigation in drug development .

Medicinal Chemistry

Pharmaceutical Development

  • This compound is explored as a precursor for pharmaceutical agents targeting various diseases, including cancer and infectious diseases. Its unique structural features allow for modifications that can enhance therapeutic efficacy and selectivity .

Case Studies

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals with unique properties. Its stability and reactivity make it suitable for creating materials used in various applications, including polymers and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit or activate enzymes, alter signal transduction pathways, or interact with nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Bicyclic Ethyl 3-Aminobicyclo[2.2.2]octane Carboxylates

Compounds such as ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 and ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 () share functional groups (ester and amine) but differ in ring systems. These bicyclo[2.2.2]octane derivatives lack the spiro architecture, resulting in distinct conformational rigidity. For example, (±)-2 exhibits a high melting point (227–229°C) due to strong hydrogen bonding and crystal packing, contrasting with the spiro compound’s liquid state at room temperature .

2.1.2. Spirocyclic Derivatives with Oxo/Oxa Substituents
  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate () replaces the ethyl ester with a tert-butyl group and introduces an oxo group at position 5. This modification increases steric hindrance and alters reactivity, making it suitable for coupling reactions in drug synthesis (e.g., Example 14 in EP 3768669B1) .
  • 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester () incorporates an oxygen atom in the spiro system, enhancing polarity and aqueous solubility. Its stereochemistry (4R configuration) is critical for target-specific interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Features
Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate C₁₃H₂₁NO₄ 255.31 392.1 ± 35.0 N/A Boc-protected amine, ethyl ester
(±)-2 (Bicyclo[2.2.2]octene derivative) C₁₁H₁₈ClNO₂ 243.72* N/A 227–229 Endo-amine, crystalline solid
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₉NO₃ 225.28 N/A N/A Oxo group, tert-butyl ester

*Calculated based on molecular formula.

  • Melting Behavior : The absence of a reported melting point for the target compound suggests it may exist as an oil or amorphous solid, unlike the crystalline bicyclo derivatives .

Research Findings and Limitations

  • Structural Advantages : Spiro systems offer superior conformational restriction compared to bicyclic analogs, enhancing binding specificity in drug design .
  • Knowledge Gaps: Limited data on the target compound’s melting point and enantiomeric resolution (all cited studies focus on racemic mixtures) .

Biological Activity

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate (CAS No. 1251022-90-8) is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.363 g/mol
  • IUPAC Name : 5-(tert-butyl) 2-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate
  • Purity : ≥97%

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It may alter pathways that regulate cellular responses.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameCAS NumberKey Features
This compound1251022-90-8Spirocyclic structure with a nitrogen atom
5-Boc-5-Aza-spiro[3.4]octane-2-carboxylic acid1363381-67-2Contains a carboxylic acid functional group
Ethyl 5-Aza-spiro[3.4]octane-2-carboxylate1251022-90-XLacks the Boc protecting group

Case Studies and Research Findings

  • Pharmacological Studies : A study explored the interaction of similar spirocyclic compounds with opioid receptors, suggesting potential analgesic effects due to their ability to act as dual ligands for m-opioid receptors .
  • Synthetic Applications : this compound has been utilized as a building block in the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in biologically active molecules .
  • Potential Neuroprotective Effects : Preliminary data indicate that spirocyclic compounds may exhibit neuroprotective effects, although specific studies on this compound are still ongoing .

Q & A

Q. What analytical techniques validate spirocyclic structure and purity?

  • Protocols :
  • NMR : ¹H/¹³C NMR in CDCl₃ identifies spiro junctions (e.g., quaternary carbons at δ 95–110 ppm).
  • HRMS : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₂₀N₂O₂: calc. 212.28, obs. 212.29) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

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